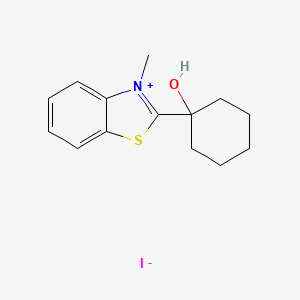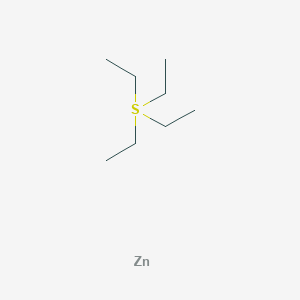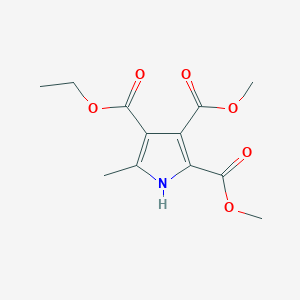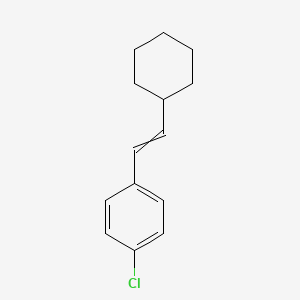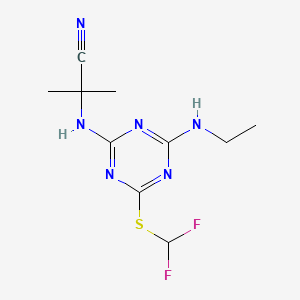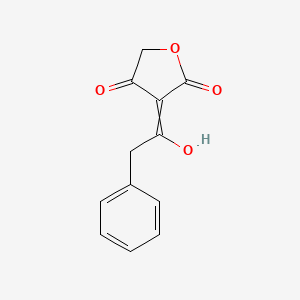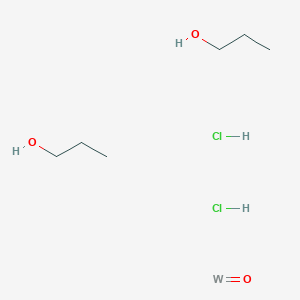
Benzoic acid, 2-((ethoxy((1-ethylpropyl)amino)phosphinyl)oxy)-, 1-methylethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 2-((ethoxy((1-ethylpropyl)amino)phosphinyl)oxy)-, 1-methylethyl ester is a complex organic compound with a unique structure that combines benzoic acid with an ethoxy group, an amino group, and a phosphinyl group. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzoic acid, 2-((ethoxy((1-ethylpropyl)amino)phosphinyl)oxy)-, 1-methylethyl ester involves multiple steps. The process typically starts with the preparation of benzoic acid derivatives, followed by the introduction of the ethoxy group, the amino group, and the phosphinyl group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and pH to achieve consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 2-((ethoxy((1-ethylpropyl)amino)phosphinyl)oxy)-, 1-methylethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 2-((ethoxy((1-ethylpropyl)amino)phosphinyl)oxy)-, 1-methylethyl ester has numerous scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other complex compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including drug development and delivery.
Industry: It is used in the production of various industrial products, including polymers, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of Benzoic acid, 2-((ethoxy((1-ethylpropyl)amino)phosphinyl)oxy)-, 1-methylethyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid: A simpler compound with a carboxyl group attached to a benzene ring.
Ethyl benzoate: An ester of benzoic acid with an ethyl group.
Phosphinyl benzoate: A derivative of benzoic acid with a phosphinyl group.
Uniqueness
Benzoic acid, 2-((ethoxy((1-ethylpropyl)amino)phosphinyl)oxy)-, 1-methylethyl ester is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications in research and industry.
Eigenschaften
CAS-Nummer |
103982-04-3 |
|---|---|
Molekularformel |
C17H28NO5P |
Molekulargewicht |
357.4 g/mol |
IUPAC-Name |
propan-2-yl 2-[ethoxy-(pentan-3-ylamino)phosphoryl]oxybenzoate |
InChI |
InChI=1S/C17H28NO5P/c1-6-14(7-2)18-24(20,21-8-3)23-16-12-10-9-11-15(16)17(19)22-13(4)5/h9-14H,6-8H2,1-5H3,(H,18,20) |
InChI-Schlüssel |
MMDDREPKJGYIAM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)NP(=O)(OCC)OC1=CC=CC=C1C(=O)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


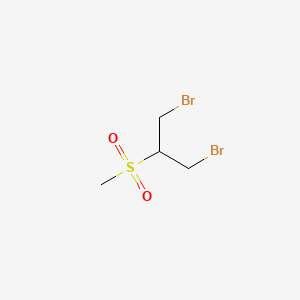
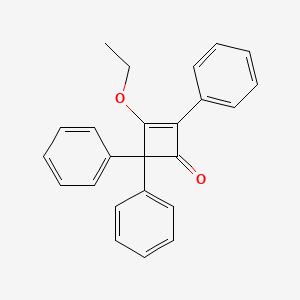

![1,2-Ethanediamine, N,N'-bis[(2,5-dimethoxyphenyl)methylene]-](/img/structure/B14328455.png)
![4-Methyl-2-[2-(naphthalen-2-yl)ethenyl]thiophene](/img/structure/B14328456.png)

